Methylbenzethonium chloride

Beschreibung

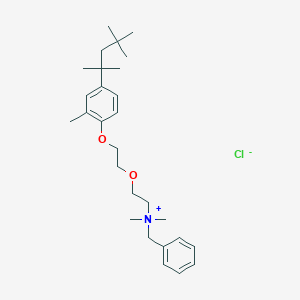

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 |

Source

|

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of Action of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial and emerging anticancer activities. Its primary mechanism of action is the disruption of cellular membrane integrity, leading to cell death. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of exposure to Methylbenzethonium chloride. It summarizes quantitative efficacy data, details key experimental protocols for mechanism-of-action studies, and presents visual representations of the core mechanisms and associated signaling pathways.

Core Mechanism of Action: Membrane Disruption

As a cationic surfactant, the fundamental mechanism of action of Methylbenzethonium chloride against microorganisms is the disruption of the cell membrane's structural and functional integrity[1][2][3]. This process can be broken down into two key steps:

-

Electrostatic Interaction: The positively charged quaternary ammonium head of the Methylbenzethonium chloride molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope. In Gram-positive bacteria, this includes teichoic acids, while in Gram-negative bacteria, it is the lipopolysaccharides (LPS)[4].

-

Hydrophobic Intercalation and Disruption: Following the initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates and intercalates into the lipid bilayer of the cell membrane. This disrupts the orderly arrangement of the membrane phospholipids, leading to a loss of membrane fluidity and the formation of pores or micelles within the membrane[1][4][5].

This catastrophic loss of membrane integrity results in the leakage of essential intracellular components, including ions (such as K+), nucleotides, amino acids, and metabolites, ultimately leading to cell lysis and death[4].

Effects on Eukaryotic Cells and Anticancer Activity

Recent research has highlighted the potential of Methylbenzethonium chloride and its close analogue, Benzethonium chloride, as anticancer agents[1][6][7]. The mechanism in eukaryotic, particularly cancer, cells also involves membrane disruption but extends to the induction of programmed cell death (apoptosis) through specific signaling pathways.

Induction of Apoptosis

Methylbenzethonium chloride has been shown to induce apoptosis in various cancer cell lines[1][6][7][8]. This process is primarily mediated through the intrinsic or mitochondrial pathway of apoptosis[7]. Key events include:

-

Mitochondrial Membrane Disruption: As a cationic molecule, Methylbenzethonium chloride is attracted to the negatively charged mitochondrial membrane[9][10]. It disrupts the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of the intrinsic apoptotic cascade[9][10][11].

-

Caspase Activation: The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular proteins and cell death[7].

Modulation of Cell Cycle and Signaling Pathways

Studies on the closely related Benzethonium chloride have revealed its ability to induce cell cycle arrest and modulate key signaling pathways in cancer cells. A significant pathway identified is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[6].

-

p38 MAPK Activation: Cellular stress induced by Benzethonium chloride activates the p38 MAPK pathway[6].

-

Cyclin D1 Degradation: Activated p38 phosphorylates cyclin D1, a key regulator of the G1 phase of the cell cycle. This phosphorylation marks cyclin D1 for ubiquitination and subsequent degradation by the proteasome[6].

-

G1 Cell Cycle Arrest: The degradation of cyclin D1 prevents the cell from transitioning from the G1 to the S phase, leading to cell cycle arrest and inhibition of proliferation[6][7].

Quantitative Data

The following tables summarize quantitative data regarding the antimicrobial and cytotoxic effects of Methylbenzethonium chloride and the closely related Benzethonium chloride.

Table 1: Antimicrobial Efficacy of Benzethonium Chloride (a close analog of Methylbenzethonium chloride)

| Microorganism | Assay Type | Concentration/Value | Reference |

| Escherichia coli | MIC | 0.3906 mM | [12] |

| Staphylococcus aureus | MIC | 1.5625 mM | [12] |

| Gram-positive bacteria | General Susceptibility | Generally more susceptible than Gram-negative bacteria | [4] |

| Gram-negative bacteria | General Susceptibility | Outer membrane provides additional resistance | [4] |

Table 2: Cytotoxicity and Anticancer Activity of Benzethonium Chloride

| Cell Line | Assay Type | Value | Incubation Time | Reference |

| FaDu (hypopharyngeal squamous cancer) | ED50 | 3.8 µM | 48 hours | [11] |

| C666-1 (nasopharyngeal cancer) | ED50 | 5.3 µM | 48 hours | [11] |

| NIH 3T3 (untransformed mouse fibroblast) | ED50 | 42.2 µM | 48 hours | [11] |

| GM05757 (primary normal human fibroblast) | ED50 | 17.0 µM | 48 hours | [11] |

| A549 (lung cancer) | Apoptosis Induction | Dose-dependent increase | 24-48 hours | [6] |

| H1299 (lung cancer) | Apoptosis Induction | Dose-dependent increase | 24-48 hours | [6] |

| H1975 (non-small cell lung cancer) | IC50 | ~5-10 µM | 48 hours | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of Methylbenzethonium chloride.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial/fungal culture in logarithmic growth phase

-

Methylbenzethonium chloride stock solution

-

Sterile pipette and tips

-

Incubator

-

Microplate reader (optional)

-

Agar (B569324) plates for MBC determination

Procedure:

-

Preparation of Inoculum: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the Methylbenzethonium chloride stock solution in MHB across the wells of the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of Methylbenzethonium chloride that shows no visible growth (turbidity).

-

MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto agar plates. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Membrane Permeability Assay using Propidium Iodide (PI)

This assay measures the integrity of the microbial cell membrane. PI is a fluorescent dye that cannot penetrate intact membranes but can enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Methylbenzethonium chloride solution

-

Propidium Iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest microbial cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a standardized optical density.

-

Treatment: Add various concentrations of Methylbenzethonium chloride to the cell suspension. Include untreated cells as a negative control and heat-killed or alcohol-treated cells as a positive control.

-

PI Staining: Add PI to each sample to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity corresponds to increased membrane permeability.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

Methylbenzethonium chloride solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of Methylbenzethonium chloride for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antimicrobial mechanism of Methylbenzethonium chloride.

Caption: Apoptosis and cell cycle arrest pathway induced by Methylbenzethonium chloride.

Caption: Experimental workflow for MIC and MBC determination.

References

- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Differential p38-dependent signalling in response to cellular stress and mitogenic stimulation in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylbenzethonium chloride | 25155-18-4 | Benchchem [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Apoptosis signaling pathway: Significance and symbolism [wisdomlib.org]

- 9. benchchem.com [benchchem.com]

- 10. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-tumor effects of main component (benzethonium chloride) of butorphanol tartrate injection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Spectrum of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) compound (QAC) recognized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its utility extends across various applications, including as a preservative in cosmetics and pharmaceutical formulations, and as a topical antiseptic.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of methylbenzethonium chloride, detailing its efficacy against a range of microorganisms. The document summarizes available quantitative data, presents detailed experimental protocols for antimicrobial assessment, and visualizes key mechanisms and workflows to support research and development in the pharmaceutical and biotechnology sectors.

Mechanism of Action

The primary antimicrobial mechanism of methylbenzethonium chloride, characteristic of quaternary ammonium compounds, involves the disruption of microbial cell membranes.[5][6][7][8] As a cationic molecule, it electrostatically interacts with negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding is followed by the insertion of its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular contents, ultimately resulting in cell death.[5][6][9]

Caption: Mechanism of methylbenzethonium chloride-induced microbial cell death.

Antimicrobial Spectrum of Activity: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of methylbenzethonium chloride and the closely related compound, benzethonium (B1203444) chloride. It is important to note that the efficacy of QACs can be influenced by experimental conditions such as the presence of organic matter, pH, and the specific microbial strain tested.

Antibacterial Activity

| Microorganism | Compound | Test Method | Endpoint | Concentration (µg/mL) | Reference(s) |

| Staphylococcus aureus | Benzethonium chloride | Broth Microdilution | MIC | 1 - 4 | [10] |

| Staphylococcus aureus (MRSA) | Benzethonium chloride | Broth Microdilution | MIC | 5 - 10 | [11] |

| Escherichia coli | Benzethonium chloride | Broth Microdilution | MIC | 2 - 8 | [11] |

| Pseudomonas aeruginosa | Benzethonium chloride | Broth Microdilution | MIC | 25 - 64 | [11] |

Antifungal Activity

| Microorganism | Compound | Test Method | Endpoint | Concentration (mg/L) | Reference(s) |

| Fusarium solani (spores) | Benzethonium chloride | Spore Germination Assay | Complete Inactivation | 100 | [12][13][14] |

| Fusarium oxysporum (spores) | Benzethonium chloride | Spore Germination Assay | Complete Inactivation | 100 | [12][13][14] |

Antiprotozoal Activity

| Microorganism | Compound | Test Method | Endpoint | Concentration (µg/mL) | Exposure Time | Reference(s) |

| Leishmania major (promastigotes) | Methylbenzethonium chloride | In vitro culture | ~100% killing | 2 | 4 days | [5] |

| Leishmania major (amastigotes) | Methylbenzethonium chloride | In vitro culture | 87% killing | 2 | 4 days | [5] |

Virucidal Activity

Enveloped viruses are generally more susceptible to methylbenzethonium chloride due to its mechanism of action targeting the viral lipid envelope.[15]

| Virus | Compound | Test Method | Endpoint | Concentration | Exposure Time | Reference(s) |

| Enveloped Viruses (e.g., Herpes Simplex Virus, Influenza Virus) | Benzethonium chloride | Suspension Test | Effective Inactivation | 0.2% | 15 seconds | [15][16] |

| Non-enveloped Viruses | Benzethonium chloride | Suspension Test | Generally less effective | - | - | [15] |

| Adenovirus (non-enveloped) | Benzalkonium chloride | Suspension Test | Virucidal (≥3 Log10 reduction) | 0.1% | 1 hour | [17] |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of antimicrobial activity. The following sections detail common methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][18][19]

Materials:

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Logarithmic phase bacterial culture

-

Methylbenzethonium chloride stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate except the first column. Add 200 µL of the methylbenzethonium chloride stock solution (at twice the highest desired test concentration) to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antimicrobial), and the twelfth as a sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared inoculum to each well from columns 1 to 11.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of methylbenzethonium chloride with no visible microbial growth.

Caption: Experimental workflow for Broth Microdilution MIC determination.

Agar (B569324) Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[20][21][22][23]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of methylbenzethonium chloride

-

Forceps

-

Incubator

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions.

-

Disk Application: Aseptically place the methylbenzethonium chloride-impregnated disks onto the inoculated agar surface using sterile forceps.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. The susceptibility is determined by comparing the zone diameter to standardized charts.

Caption: Experimental workflow for Agar Disk Diffusion susceptibility testing.

Virucidal Suspension Assay

This assay evaluates the ability of a disinfectant to inactivate viruses in suspension.[15]

Materials:

-

Methylbenzethonium chloride solution at various concentrations

-

Virus stock of known titer

-

Appropriate host cell line for the virus

-

Cell culture medium

-

Neutralizing solution (e.g., Dey-Engley broth)

-

Sterile tubes and pipettes

-

Incubator

Procedure:

-

Virus Inactivation: In a sterile tube, mix the methylbenzethonium chloride solution with the virus stock (e.g., 9 parts disinfectant to 1 part virus).

-

Incubation: Incubate the mixture for a defined contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.

-

Neutralization: At the end of the contact time, add a neutralizing solution to stop the virucidal activity.

-

Viral Titeration: Perform serial dilutions of the neutralized mixture. Inoculate host cell monolayers with the dilutions.

-

Incubation and Observation: Incubate the cell cultures and observe for cytopathic effects (CPE).

-

Calculation: Calculate the viral titer (e.g., TCID₅₀/mL) for the treated and control samples. The log reduction in viral titer is determined by comparing the titers.

Caption: Experimental workflow for a Virucidal Suspension Assay.

Conclusion

Methylbenzethonium chloride demonstrates a broad antimicrobial spectrum, with its primary mechanism of action being the disruption of microbial cell membranes. While comprehensive quantitative data for its activity against a wide array of specific bacterial and fungal pathogens is not extensively available in the public literature, the existing information, particularly regarding its antiprotozoal efficacy, is significant. The provided experimental protocols offer standardized methodologies for further investigation into its antimicrobial properties. For a more complete understanding of its potential applications, further research to establish a comprehensive profile of its minimum inhibitory and bactericidal/fungicidal concentrations against a wider range of clinically relevant microorganisms is warranted.

References

- 1. protocols.io [protocols.io]

- 2. Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Benzalkonium Chloride and Benzethonium Chloride Effectively Reduce Spore Germination of Ginger Soft Rot Pathogens: Fusarium solani and Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. benchchem.com [benchchem.com]

- 20. asm.org [asm.org]

- 21. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apec.org [apec.org]

- 23. clsjournal.ascls.org [clsjournal.ascls.org]

Methylbenzethonium Chloride: A Cationic Surfactant in Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzethonium chloride, a quaternary ammonium (B1175870) salt, is a potent cationic surfactant with a broad spectrum of applications in research, particularly in drug development and antimicrobial studies. Its amphipathic nature, characterized by a positively charged hydrophilic head and a bulky hydrophobic tail, drives its self-assembly into micelles in aqueous solutions and its interaction with biological membranes. This technical guide provides an in-depth overview of the core physicochemical properties, biological activities, and experimental considerations of methylbenzethonium chloride for researchers. Detailed experimental protocols for the characterization of its surfactant properties and the evaluation of its biological effects are presented, alongside visualizations of its impact on cellular signaling pathways.

Core Properties of Methylbenzethonium Chloride

Methylbenzethonium chloride (C₂₈H₄₄ClNO₂) is a synthetic quaternary ammonium compound with a molecular weight of 462.11 g/mol .[1] Its structure comprises a permanently charged quaternary ammonium cation and a chloride anion. The cationic headgroup and a long, branched hydrophobic alkyl chain confer its surface-active properties, allowing it to reduce the surface tension of water and form micelles above a certain concentration.[2][3]

While specific quantitative data for methylbenzethonium chloride is not extensively available in the literature, the properties of the closely related compound benzethonium (B1203444) chloride provide valuable insights.

Surfactant Properties

The surfactant properties of quaternary ammonium compounds like methylbenzethonium chloride are critical to their function. Key parameters include the critical micelle concentration (CMC) and surface tension.

Table 1: Surfactant Properties of Benzethonium Chloride (a closely related compound)

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 0.0028 mol/L | In aqueous solution without added electrolytes |

| Effect of Electrolytes on CMC | Decreases with the addition of NaCl | - |

Data for benzethonium chloride is presented as a proxy for methylbenzethonium chloride.[4][5][6]

Antimicrobial Activity

Methylbenzethonium chloride exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][7] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the cell surface, leading to the insertion of the hydrophobic tail into the lipid bilayer. This disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death.[2]

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Benzethonium Chloride

| Microorganism | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ~3.9 - 15.6 |

| Escherichia coli | Gram-negative | 50 (for Benzalkonium Chloride) |

| Pseudomonas aeruginosa | Gram-negative | 25 - >350 (for Benzalkonium Chloride) |

Note: MIC values can vary depending on the specific strain and testing methodology. Data for the closely related benzalkonium chloride is included for comparative context.[4]

Cytotoxicity

The cytotoxic effects of methylbenzethonium chloride are a crucial consideration in its application, particularly in drug development. Studies on the related compound benzethonium chloride have shown it to induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity (IC50) of Benzethonium Chloride on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| FaDu | Hypopharyngeal Squamous Cell Carcinoma | 3.8 |

| C666-1 | Nasopharyngeal Carcinoma | 5.3 |

IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.[8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

Method: Surface Tension Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of methylbenzethonium chloride with varying concentrations, spanning a range above and below the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the point of intersection of the two linear portions of the graph (the steeply decreasing part and the plateau).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methylbenzethonium chloride stock solution in a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control well (no antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[4]

-

Interpretation: The MIC is the lowest concentration of methylbenzethonium chloride at which there is no visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[4]

-

Cell Seeding: Seed the desired human cell line into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of methylbenzethonium chloride for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Research on the closely related benzethonium chloride has elucidated its impact on key cellular signaling pathways, particularly in the context of cancer.

Induction of Apoptosis

Benzethonium chloride has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are proteases that execute programmed cell death.

Cell Cycle Arrest

Benzethonium chloride can induce cell cycle arrest at the G1 phase by promoting the degradation of cyclin D1, a key regulator of the G1/S transition. This is mediated through the activation of the p38 MAPK signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to investigate the effect of methylbenzethonium chloride on a specific signaling pathway, such as the STAT3 pathway, is outlined below.

Conclusion

Methylbenzethonium chloride is a versatile cationic surfactant with significant potential in various research and development areas. Its well-defined surfactant properties, coupled with its potent antimicrobial and emerging anticancer activities, make it a valuable tool for scientific investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and harness the multifaceted nature of this compound. Further research is warranted to fully elucidate the specific quantitative properties of methylbenzethonium chloride and to expand its therapeutic applications.

References

- 1. Methylbenzethonium chloride | 25155-18-4 | Benchchem [benchchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Activities of Quaternary Ammonium Compounds: The Case of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium (B1175870) compounds (QACs) represent a broad class of cationic surfactants with a wide array of biological activities, making them crucial components in disinfectants, antiseptics, and various pharmaceutical formulations.[1][2] Methylbenzethonium chloride, a prominent member of this class, exemplifies the potent antimicrobial and emerging therapeutic properties of QACs.[3][4] This technical guide provides an in-depth analysis of the biological activities of methylbenzethonium chloride and related QACs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Quaternary Ammonium Compounds

Quaternary ammonium compounds are characterized by a central positively charged nitrogen atom bonded to four organic groups.[1] This structure imparts an amphiphilic nature, with a hydrophilic cationic head and a hydrophobic tail, which is fundamental to their biological activity.[1][5] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[3][4][5] This broad-spectrum activity makes them effective against bacteria, fungi, and enveloped viruses.[3][6][7]

Methylbenzethonium chloride (C₂₈H₄₄ClNO₂) is a synthetic QAC widely utilized for its antimicrobial properties.[3] Its structure consists of a benzyl (B1604629) group linked to a dimethylammonium moiety and a phenoxy-ethoxy-ethyl chain substituted with a methyl and a 1,1,3,3-tetramethylbutyl group.[3] Beyond its established role as a disinfectant and preservative, recent research has highlighted its potential in anticancer and antiprotozoal applications.[3][8]

Antimicrobial Activity

The antimicrobial efficacy of methylbenzethonium chloride and other QACs is well-documented across a range of pathogens.[1][3] Their cationic nature facilitates electrostatic attraction to the negatively charged components of microbial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5] Subsequent hydrophobic interactions lead to the intercalation of the alkyl chains into the lipid bilayer, disrupting membrane integrity.[5][9]

Antibacterial Activity

Methylbenzethonium chloride demonstrates significant, dose-dependent bactericidal activity.[3] It is effective against a wide range of bacteria, including those responsible for common infections.[3][4] The development of a novel disinfectant, "Quatersan," based on QACs, has shown high efficacy against clinically relevant pathogens with no observed resistance development after 30 generations.[10]

Antifungal and Antiviral Activity

The membrane-disrupting mechanism of QACs also extends to fungi and enveloped viruses.[3][6][7] Methylbenzethonium chloride has been shown to be effective against fungal pathogens, indicating its potential for treating fungal infections.[3] In silico studies have also identified methylbenzethonium as a potential inhibitor of the Dengue virus NS4B protein, although in vivo validation is pending.[3]

Antiprotozoal Activity

Recent studies have revealed the potent antileishmanial activity of methylbenzethonium chloride against Leishmania major. In vitro experiments demonstrated significant growth reduction of both promastigotes and amastigotes at low concentrations.[3] Electron microscopy has revealed structural damage to the mitochondria of treated parasites.[3]

Anticancer Activity

A notable emerging application for QACs is in oncology. Benzethonium (B1203444) chloride, a closely related compound, has been identified as a novel cancer-specific agent.[11] It has been shown to induce apoptosis and activate caspases in cancer cell lines.[11][12] The mechanism involves the loss of mitochondrial membrane potential, preceding an increase in cytosolic Ca2+ and subsequent cell death.[11] In vivo studies have demonstrated that benzethonium chloride can delay the growth of xenograft tumors.[11]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antimicrobial and cytotoxic effects of methylbenzethonium chloride and other relevant QACs.

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

| Compound | Microorganism | Assay | Concentration | Result | Reference |

| Methylbenzethonium chloride | Human Articular Chondrocytes | Viability Assay | 10 µg/mL | 10.6% death rate | [3] |

| Methylbenzethonium chloride | Human Articular Chondrocytes | Viability Assay | 20-200 µg/mL | >99% death rate | [3] |

| Methylbenzethonium chloride | Leishmania major promastigotes | Growth Inhibition | 2 µg/mL (4 days) | ~100% mortality | [3] |

| "Quatersan" (QAC-based) | Staphylococcus aureus ATCC 6538 | MIC | 0.05 mg/mL | - | [10] |

| "Quatersan" (QAC-based) | Escherichia coli ATCC 25922 | MIC | 0.07 mg/mL | - | [10] |

| "Quatersan" (QAC-based) | Candida albicans ATCC 10231 | MIC | 0.10 mg/mL | - | [10] |

| Benzethonium chloride | S. mutans MT8148 & S. sobrinus | Bacterial Reduction | 0.1 g/L (10 s) | 50% reduction | [12] |

Table 2: Cytotoxicity of Quaternary Ammonium Compounds in Different Cell Lines

| Compound | Cell Line | Assay | Concentration (48h) | Result (IC50 / EC50) | Reference |

| Benzethonium chloride | FaDu (hypopharyngeal squamous cancer) | Tetrazolium-based | 3.8 µM | IC50 | [11] |

| Benzethonium chloride | NIH 3T3 (untransformed mouse embryonic fibroblast) | Tetrazolium-based | 42.2 µM | IC50 | [11] |

| Benzethonium chloride | C666-1 (nasopharyngeal cancer) | Tetrazolium-based | 5.3 µM | IC50 | [11] |

| Benzethonium chloride | GM05757 (primary normal human fibroblast) | Tetrazolium-based | 17.0 µM | IC50 | [11] |

| Benzalkonium chloride & Cetyltrimethylammonium bromide | Zebrafish Liver (ZFL) & Human Liver (Huh7) Cells | MTT Assay | Low µg/mL range | Strong cytotoxicity | [13][14] |

| Benzethonium chloride & Domiphen (B77167) bromide | hiPSC-CMs | Beat Rate | - | IC50: 0.13 µM & 0.10 µM | [15] |

Signaling Pathways Modulated by Quaternary Ammonium Compounds

QACs can modulate several key signaling pathways, often leading to apoptosis or cell cycle arrest.

Caption: Benzethonium chloride-induced p38 MAPK signaling leading to cyclin D1 degradation.[16][17]

References

- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. Methylbenzethonium chloride | 25155-18-4 | Benchchem [benchchem.com]

- 4. CAS 25155-18-4: methylbenzethonium chloride | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. biorbyt.com [biorbyt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mpbio.com [mpbio.com]

- 9. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity and molecular effects of biocidal disinfectants (quaternary ammonia, glutaraldehyde, poly(hexamethylene biguanide) hydrochloride PHMB) and their mixtures in vitro and in zebrafish eleuthero-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proarrhythmic effects induced by benzethonium chloride and domiphen bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methylbenzethonium Chloride: A Technical Guide

An In-depth Exploration of Early-Stage Research for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride (MBC) is a quaternary ammonium (B1175870) salt recognized for its broad-spectrum antimicrobial properties, leading to its use as a preservative in cosmetics and personal care products.[1][2][3] Beyond its established role as an antiseptic, early-stage research has begun to uncover its potential therapeutic applications, particularly in the treatment of parasitic infections and as a potential anticancer agent.[4][5] This technical guide provides a comprehensive overview of the current understanding of MBC's therapeutic potential, drawing on available preclinical and clinical data.

Due to the limited detailed mechanistic studies specifically on Methylbenzethonium chloride's anticancer effects, this guide also incorporates extensive research on its close structural analog, Benzethonium (B1203444) chloride (BZN). The findings for BZN offer valuable insights into the potential mechanisms and signaling pathways that may be relevant to MBC, providing a foundational framework for future research and development.

Antimicrobial and Antiprotozoal Activity

Methylbenzethonium chloride's primary mechanism as an antimicrobial agent involves the disruption of microbial cell membranes. As a cationic surfactant, it adsorbs to the negatively charged cell walls of microorganisms, leading to altered cell metabolism and ultimately, cell death or growth inhibition.[1][6]

This activity has been therapeutically leveraged in the treatment of cutaneous leishmaniasis. Clinical studies have demonstrated that a topical ointment containing a combination of 15% paromomycin (B158545) and 12% methylbenzethonium chloride is an effective treatment for this parasitic infection.[7][8][9] In a randomized, double-blind trial in Guatemala, this combination ointment resulted in a final clinical response rate of 85.7% at the 12-month follow-up, compared to 39.4% in the placebo group.[7] Similarly, studies in Ecuador showed high healing rates under field conditions.[9] Animal studies also confirmed the therapeutic effect of topical MBC in experimental leishmaniasis, with a combination of paromomycin and MBC showing an additive effect.[4] However, it is noteworthy that this study also reported a severe inflammatory response at the treatment site.[4]

Anticancer Potential: Insights from Benzethonium Chloride Research

While specific anticancer mechanisms for Methylbenzethonium chloride are still under investigation, extensive research on its analog, Benzethonium chloride (BZN), has revealed significant broad-spectrum antitumor activity.[10][11] These studies provide a strong rationale for investigating similar properties in MBC. The primary anticancer mechanisms identified for BZN include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[12]

Induction of Apoptosis and Autophagy

A primary mechanism of BZN's anticancer activity is the induction of programmed cell death, or apoptosis.[12][13] Treatment with BZN leads to the characteristic features of apoptosis, including nuclear condensation and blebbing.[14] The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway, marked by a loss of mitochondrial membrane potential (ΔΨM), which precedes an increase in cytosolic Ca2+ and subsequent cell death.[10][14] This process involves the activation of initiator caspases (caspase-2, -8, and -9) and executioner caspases.

Some studies have also observed the induction of autophagy in cancer cells treated with BZN, as evidenced by the swelling of the rough endoplasmic reticulum and the autophagocytosis of mitochondria. While autophagy can sometimes promote cancer cell survival, in the context of BZN treatment, it appears to be part of the cell death process.[12]

Cell Cycle Arrest

In lung cancer cells, Benzethonium chloride has been shown to induce cell cycle arrest at the G1 phase.[13][15] This is linked to the modulation of key cell cycle regulatory proteins. Quantitative proteomics analysis has identified cell cycle control as a primary pathway affected by BZN treatment.[13]

Modulation of Signaling Pathways

In lung cancer models, BZN activates the p38 signaling pathway.[13][16] This leads to the p38-mediated phosphorylation of cyclin D1 at threonine 286, which accelerates its degradation through the ubiquitin-proteasome pathway.[13][15] The degradation of cyclin D1 prevents the transition from the G1 to the S phase of the cell cycle, thereby inhibiting cell proliferation.[13]

In head and neck squamous cell carcinoma (HNSCC), BZN has been identified as a potent inhibitor of the STAT3 signaling pathway.[12][17] Mechanistic studies suggest that BZN may directly bind to the SH2 domain of STAT3, which inhibits its dimerization and translocation to the nucleus.[12][17] This, in turn, prevents the transcription of downstream target genes, including the anti-apoptotic protein MCL-1, thereby promoting mitochondrial-mediated apoptosis.[12][17] Interestingly, while BZN activates p38 in lung cancer cells, it has been observed to decrease the phosphorylation of p38, as well as JNK and ERK, in HNSCC cells, suggesting its effects on the MAPK pathway may be context-dependent.[12][17][18]

Quantitative Data on Antitumor Activity of Benzethonium Chloride

The following tables summarize the in vitro cytotoxicity of Benzethonium chloride (BZN) against various human cancer cell lines, as well as in vivo efficacy data. These values provide a benchmark for the potential potency of related compounds like Methylbenzethonium chloride.

Table 1: In Vitro Cytotoxicity of Benzethonium Chloride (EC50/ED50 Values)

| Cell Line | Cancer Type | EC50/ED50 (µM) | Incubation Time (hours) | Reference |

| FaDu | Hypopharyngeal Squamous Cancer | 3.8 | 48 | [10] |

| C666-1 | Nasopharyngeal Cancer | 5.3 | 48 | [10] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 | 48 | [17] |

| TU177 | Head and Neck Squamous Cell Carcinoma | 6.24 | 48 | [17] |

| TU686 | Head and Neck Squamous Cell Carcinoma | 2.345 | 48 | [17] |

| NIH 3T3 | Untransformed Mouse Fibroblast | 42.2 | 48 | [10] |

| GM05757 | Primary Normal Human Fibroblast | 17.0 | 48 | [10] |

| Normal cell lines are italicized for comparison. |

Table 2: In Vivo Efficacy of Benzethonium Chloride

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| A549 Lung Cancer Xenograft | Nude Mice | 5 mg/kg (i.p.) or 10 mg/kg (oral), every two days | Marked suppression of tumor growth | [13] |

| FaDu HNSCC Xenograft | SCID Mice | 5 mg/kg (i.p.), daily for 5 days | Elimination of tumor formation and growth delay | |

| MOC1 HNSCC Xenograft | Rag1-/- B6 Mice | 2.5 mg/kg (i.p.), every 2 days | Marked suppression of tumor growth | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic effects of Methylbenzethonium chloride. These protocols are based on standard techniques used in the evaluation of its analog, Benzethonium chloride.

Protocol 1: Cell Viability Assay (MTS/WST-1/CCK-8)

Objective: To determine the cytotoxic effect of Methylbenzethonium chloride on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H1299, FaDu)

-

Complete cell culture medium

-

Methylbenzethonium chloride

-

Vehicle (e.g., sterile PBS or DMSO)

-

96-well cell culture plates

-

MTS, WST-1, or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Methylbenzethonium chloride in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[13]

-

Assay: Add 10-20 µL of MTS/WST-1/CCK-8 reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Methylbenzethonium chloride.

Materials:

-

Cancer cell lines

-

Methylbenzethonium chloride

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Methylbenzethonium chloride for a specified time (e.g., 48 hours).[13]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with Methylbenzethonium chloride.

Materials:

-

Cancer cell lines

-

Methylbenzethonium chloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for cleaved caspase-3, PARP, p-p38, p38, Cyclin D1, p-STAT3, STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Methylbenzethonium chloride, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

Visualizations

The following diagrams illustrate the signaling pathways implicated in the anticancer activity of Benzethonium chloride, which serve as a valuable reference for investigating Methylbenzethonium chloride.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Studies on the topical treatment of experimental cutaneous leishmaniasis: the therapeutic effect of methyl benzethonium chloride and the aminoglycosides, gentamicin and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic surfactants induce apoptosis in normal and cancer cells - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 7. Randomized, controlled, double-blind trial of topical treatment of cutaneous leishmaniasis with paromomycin plus methylbenzethonium chloride ointment in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical paromomycin/methylbenzethonium chloride plus parenteral meglumine antimonate as treatment for American cutaneous leishmaniasis: controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 19. benchchem.com [benchchem.com]

Physicochemical characteristics of Methylbenzethonium chloride for experimental design.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound with significant applications in research and development. This document is intended to serve as a foundational resource for the design of experiments, offering key data, detailed protocols, and visualizations of its molecular interactions.

Physicochemical Characteristics

Methylbenzethonium chloride is a synthetic quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom, imparts potent surfactant and antimicrobial properties. A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N,N-Dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium chloride | |

| Synonyms | Hyamine 10X, Diaparene Chloride | [1] |

| CAS Number | 25155-18-4 | |

| Molecular Formula | C₂₈H₄₄ClNO₂ | [] |

| Molecular Weight | 462.11 g/mol | [] |

| Appearance | Colorless or white crystals; odorless; bitter taste. | [1][3] |

| Melting Point | 161-163 °C | [1] |

| Solubility | Freely soluble in water, alcohol, and chloroform. Insoluble in ether. An estimated water solubility is 0.1643 mg/L at 25 °C. | [1][] |

| pKa | As a quaternary ammonium compound, Methylbenzethonium chloride is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense. | |

| Stability | Relatively stable. Can be inactivated by soaps and other anionic surfactants. Adsorbed by various substances. | [3] |

Mechanism of Action

The primary mechanism of action for Methylbenzethonium chloride's antimicrobial activity is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3]

In the context of its potential as an anticancer agent, research on the closely related compound Benzethonium (B1203444) chloride suggests a multi-faceted mechanism. It has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspases.[4][5] Furthermore, it can cause cell cycle arrest at the G1 phase by promoting the p38-mediated degradation of cyclin D1.[5][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for Benzethonium chloride-induced apoptosis and cell cycle arrest in cancer cells, which is a valuable starting point for investigating Methylbenzethonium chloride's effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Methylbenzethonium chloride. Disclaimer: These protocols are based on established methods for the closely related compound Benzethonium chloride and may require optimization for Methylbenzethonium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Methylbenzethonium chloride stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to wells 2-12 of a 96-well plate. Add 200 µL of the Methylbenzethonium chloride stock solution (at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1-11.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of Methylbenzethonium chloride with no visible turbidity.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Materials:

-

Human cancer cell line (e.g., FaDu, A549)

-

Complete cell culture medium

-

Methylbenzethonium chloride stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Methylbenzethonium chloride in complete culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting viability against the logarithm of the compound concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of Methylbenzethonium chloride in a sample. Method development and validation are crucial for accurate results.[9][10][11][12]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or other suitable buffer components

-

Methylbenzethonium chloride reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the Methylbenzethonium chloride reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing Methylbenzethonium chloride in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (with 0.1% acetic acid) and acetonitrile (with 0.1% acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Methylbenzethonium chloride in the sample by comparing its peak area to the calibration curve.

References

- 1. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]

- 3. 3 Final Report on the Safety Assessment of Benzethonium Chloride and Methylbenzethonium Chloride: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Simultaneous identification and quantification by liquid chromatography of benzethonium chloride, methyl paraben and triclosan in commercial products labeled as grapefruit seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of benzethonium chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

In Silico Exploration of Methylbenzethonium Chloride's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzethonium chloride, a quaternary ammonium (B1175870) salt, is widely recognized for its antiseptic and disinfectant properties. While its primary mechanism of action is attributed to the disruption of microbial cell membranes, a detailed understanding of its specific molecular targets remains an area of active investigation. In silico methodologies, including molecular docking and simulation, offer a powerful lens through which to explore these interactions at a molecular level. This technical guide provides a comprehensive overview of the current, albeit limited, in silico research on methylbenzethonium chloride and leverages data from its close structural analog, benzethonium (B1203444) chloride, to hypothesize potential molecular targets and outline detailed experimental protocols for their computational investigation.

Introduction to In Silico Target Identification

Computational, or in silico, approaches have become indispensable in modern drug discovery and development. These methods allow for the rapid and cost-effective screening of potential drug-target interactions, elucidation of mechanisms of action, and prediction of pharmacokinetic and pharmacodynamic properties. For a compound like methylbenzethonium chloride, in silico studies can help to identify specific protein interactions that may underlie its therapeutic effects and potential off-target activities.

Currently, there is a paucity of published in silico research specifically focused on methylbenzethonium chloride. However, significant computational work has been conducted on benzethonium chloride, a compound that differs by only a single methyl group. Given their structural similarity, the molecular targets and mechanisms of action of these two compounds are likely to be highly conserved. This guide will, therefore, utilize the in silico findings for benzethonium chloride as a strong predictive framework for methylbenzethonium chloride.

Potential Molecular Targets Identified Through In Silico Studies

The primary mechanism of action for quaternary ammonium compounds like methylbenzethonium chloride is the disruption of cell membrane integrity[1]. However, more specific molecular interactions have been suggested by computational studies on its close analog, benzethonium chloride.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a critical signaling molecule that plays a central role in cell proliferation, differentiation, and apoptosis. Its persistent activation is a hallmark of many human cancers. In silico studies have identified benzethonium chloride as a potent inhibitor of STAT3[1][2].

-

Mechanism of Inhibition: Molecular docking studies suggest that benzethonium chloride may bind to the SH2 domain of STAT3[1][2][3]. This binding is hypothesized to inhibit the dimerization and subsequent nuclear translocation of STAT3, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation[1][3].

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell growth, differentiation, and survival[4]. Aberrant activation of this pathway is common in various cancers.

-

Modulation by Benzethonium Chloride: While direct in silico binding studies on ERK1/2 are not extensively reported for benzethonium chloride, experimental evidence strongly suggests its involvement. Benzethonium chloride has been shown to induce p38-mediated phosphorylation and subsequent degradation of cyclin D1, a key regulator of the cell cycle that is downstream of the ERK pathway[5][6][7]. This indicates an indirect or direct modulatory effect on components of this signaling cascade.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress.

-

Influence of Benzethonium Chloride: Studies have demonstrated that benzethonium chloride can modulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells[8]. The precise in silico binding interactions within this pathway are yet to be fully elucidated but represent a promising area for future investigation.

Dengue Virus NS4B Protein

Beyond its effects on human cellular pathways, an in silico study has pointed to methylbenzethonium chloride as a potential inhibitor of the Dengue virus non-structural protein 4B (NS4B)[1].

-

Role of NS4B in Viral Replication: The NS4B protein is an integral membrane protein essential for the formation of the viral replication complex[9][10]. It plays a crucial role in rearranging host cell membranes to create a scaffold for viral RNA synthesis[9]. Inhibition of NS4B is, therefore, a viable strategy for antiviral drug development. While the initial in silico finding requires experimental validation, it highlights a potential antiviral application for methylbenzethonium chloride.

Quantitative Data from Related In Silico and In Vitro Studies

The following table summarizes quantitative data for benzethonium chloride from various studies. This data can serve as a benchmark for future in silico and in vitro experiments with methylbenzethonium chloride.

| Compound | Target/Cell Line | Assay Type | Result | Reference |

| Benzethonium Chloride | HNSCC Cell Lines (CAL27, FaDu) | Cell Viability | Dose-dependent inhibition | [2] |

| Benzethonium Chloride | Lung Cancer Cells (A549, H1299) | Apoptosis Assay | Dose-dependent increase in apoptosis | [5] |

| Benzethonium Chloride | Lung Cancer Cells (A549, H1299) | Colony Formation | Significant reduction in colony formation | [5] |

| Benzethonium Chloride | STAT3 | Molecular Docking | Predicted to bind to the SH2 domain | [1][3] |

Detailed Methodologies for In Silico Investigation

The following protocols provide a detailed framework for conducting in silico studies on methylbenzethonium chloride.

Molecular Docking of Methylbenzethonium Chloride with STAT3

This protocol outlines the steps for predicting the binding mode of methylbenzethonium chloride to the SH2 domain of STAT3.

-

Protein Preparation:

-

Download the crystal structure of the human STAT3 protein from the Protein Data Bank (PDB ID: 6QHD)[1].

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.

-

Add polar hydrogens and assign appropriate atomic charges to the protein structure.

-

Define the binding site (active pocket) based on the location of the co-crystallized inhibitor in the original PDB structure or through literature review of the SH2 domain.

-

-

Ligand Preparation:

-

Obtain the 3D structure of methylbenzethonium chloride from a chemical database (e.g., PubChem, ZINC).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges to the ligand.

-

-

Molecular Docking:

-

Use a molecular docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or Schrödinger's Glide[1][11].

-

Define the grid box to encompass the entire defined binding site on the STAT3 protein.

-

Perform the docking simulation, allowing for flexible ligand conformations.

-

Analyze the resulting docking poses based on their binding energy scores and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations can be used to assess the stability of the predicted protein-ligand complex over time.

-

System Setup:

-

Take the best-ranked docked pose of the methylbenzethonium chloride-STAT3 complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess stability.

-

Examine the persistence of key intermolecular interactions identified in the docking study.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical in silico workflow.

Caption: Proposed inhibition of the STAT3 signaling pathway by Methylbenzethonium Chloride.

Caption: Hypothesized modulation of the ERK1/2 pathway and Cyclin D1 by Methylbenzethonium Chloride.